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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of
Odevixibat-13C6, an isotopically labeled version of the ileal bile acid transporter (IBAT)
inhibitor, Odevixibat. This document details a plausible synthetic route, purification
methodologies, and presents relevant data in a structured format to aid researchers in the
development and analysis of this compound.

Introduction to Odevixibat

Odevixibat is a potent, selective, and orally available inhibitor of the ileal bile acid transporter
(IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting
IBAT, Odevixibat blocks the reabsorption of bile acids from the terminal ileum, leading to their
increased fecal excretion. This mechanism effectively reduces the total bile acid pool in the
body, offering a therapeutic approach for cholestatic liver diseases, such as progressive familial
intrahepatic cholestasis (PFIC), by alleviating pruritus and reducing serum bile acid levels. The
stable isotope-labeled Odevixibat-13C6 is a crucial tool for quantitative bioanalytical assays,
enabling accurate pharmacokinetic and metabolic studies during drug development.

Synthesis of Odevixibat-13C6

The synthesis of Odevixibat-13C6 can be achieved by adapting the established synthetic
route for Odevixibat, incorporating a 13C-labeled precursor at a strategic point. Based on the
known synthesis of Odevixibat, a practical approach involves the use of 13C-labeled 2-
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aminohexanoic acid as a starting material. The six carbon atoms of the hexanoic acid moiety
can be labeled with 13C, leading to the desired Odevixibat-13C6.

The overall synthesis is a multi-step process that can be broadly divided into the formation of a
key amine fragment and its subsequent coupling to a substituted benzothiadiazepine core,
followed by the elaboration of the peptidic side chain.

Proposed Synthetic Pathway for Odevixibat-13C6

The following diagram illustrates a plausible synthetic pathway for Odevixibat-13C6, starting
from commercially available 13C-labeled 2-aminohexanoic acid.

Click to download full resolution via product page

Caption: Proposed synthesis pathway for Odevixibat-13C6.

Experimental Protocol for the Synthesis of Odevixibat-
13C6

The following is a representative experimental protocol based on the known synthesis of
Odevixibat.

Step 1: Synthesis of the Amine Fragment-13C6

 Esterification and Imine Formation: 2-Aminohexanoic acid-13C6 is first esterified, for
example, by reacting with thionyl chloride in methanol. The resulting amino ester
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hydrochloride is then reacted with benzaldehyde in the presence of a mild base to form the
corresponding imine, which protects the primary amine.

o Alkylation: The imine intermediate is then alkylated with n-butyl iodide in the presence of a
strong base like lithium diisopropylamide (LDA) to introduce one of the butyl chains.

e Hydrolysis and Transamidation: The imine and ester groups are subsequently hydrolyzed
under acidic conditions. The resulting amino acid is then subjected to transamidation with
aniline to form the anilide.

¢ Reduction: The anilide is reduced using a reducing agent such as borane-tetrahydrofuran
complex to yield the desired amine fragment-13C6.

Step 2: Synthesis of the Benzothiadiazepine Core

e Bis-bromination: 3-Thioanisole is treated with bromine in methanol to yield the dibrominated
disulfide.

» Oxidative Conversion: The disulfide is then subjected to a one-pot oxidative conversion using
a chlorinating agent to form the corresponding sulfonyl chloride.

Step 3: Coupling and Side Chain Elaboration

SN2 Reaction: The amine fragment-13C6 is reacted with the aryl sulfonyl chloride in an SN2
reaction to form a sulfonamide intermediate.

e Ring Formation: The sulfonamide intermediate undergoes an intramolecular ring-closing
reaction, typically mediated by a copper catalyst, to form the benzothiadiazepine ring
system.

o Protection and Thioether Installation: The sulfonamide nitrogen is protected, for example,
with a para-methoxybenzyl (PMB) group. This is followed by demethylation of the thioanisole
and installation of the second thioether via an SNAr reaction.

o Peptidic Side Chain Construction: The phenolic hydroxyl group is O-alkylated with a
protected bromoacetate derivative. Following deprotection, two consecutive amidation
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reactions are performed with the appropriate amino acid derivatives to construct the peptidic
side chain.

» Final Deprotection: The final step involves the removal of all protecting groups to yield

Odevixibat-13C6.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Odevixibat-
13C6, based on typical yields for similar multi-step organic syntheses.

. Starting Expected Yield
Step Reaction . Product
Material (%)
1 Amine Fragment  2-Aminohexanoic ~ Amine Fragment- 40-50
Synthesis acid-13C6 13C6
Benzothiadiazepi
o Aryl Sulfonyl
2 ne Core 3-Thioanisole ] 70-80
] Chloride
Synthesis
) Amine Fragment-
Coupling and o
3 i 13C6 & Aryl Odevixibat-13C6  30-40
Elaboration .
Sulfonyl Chloride
) 2-Aminohexanoic .
Overall Total Synthesis Odevixibat-13C6  8-16

acid-13C6

Purification of Odevixibat-13C6

The purification of Odevixibat-13C6 is critical to ensure high purity for its use in quantitative
bioanalytical studies. A combination of chromatographic techniques and crystallization is
typically employed.

Purification Workflow

The general workflow for the purification of crude Odevixibat-13C6 is outlined in the diagram
below.
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Purification of Odevixibat-13C6
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Caption: General purification workflow for Odevixibat-13C6.
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Experimental Protocols for Purification

3.2.1. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a powerful technique for purifying the crude product from reaction
byproducts and impurities.

e Column: A suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 pm).

e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

» Mobile Phase B: Acetonitrile.

o Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
e Flow Rate: 20 mL/min.

o Detection: UV at 254 nm.

e Procedure: The crude Odevixibat-13C6 is dissolved in a minimal amount of a suitable
solvent (e.g., DMSO or methanol) and injected onto the column. Fractions containing the
pure product are collected, combined, and the solvent is removed under reduced pressure.

3.2.2. Crystallization

Crystallization is employed to obtain the final product in a highly pure and stable crystalline
form.

e Solvent System: A mixture of a good solvent and an anti-solvent is typically used. For
Odevixibat, a mixture of ethanol and water has been reported to be effective.

e Procedure:

o The purified amorphous Odevixibat-13C6 from HPLC is dissolved in a minimal amount of
a good solvent (e.g., ethanol) at an elevated temperature.

o An anti-solvent (e.g., water) is slowly added until the solution becomes slightly turbid.
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o The solution is then allowed to cool slowly to room temperature and then further cooled in

an ice bath to promote crystallization.

o The resulting crystals are collected by filtration, washed with a cold solvent mixture, and

dried under vacuum.

Purity Analysis and Quantitative Data

The purity of the final Odevixibat-13C6 product is assessed by analytical RP-HPLC and

characterized by mass spectrometry and NMR spectroscopy.

Analysis Method

Parameter

Specification

Analytical RP-HPLC

Purity

= 98%

C18 (e.g., 150 x 4.6 mm, 3.5

Column
Hm)
) Gradient of acetonitrile and
Mobile Phase ) ) )
water with 0.1% formic acid
Detection UV at 220 nm
Mass Spectrometry [M+H]+

Expected m/z value for
C31[13C]6H49N408S2+

NMR Spectroscopy

1H and 13C NMR

Spectra consistent with the
proposed structure, showing
characteristic shifts for the

13C-labeled carbon atoms.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of

Odevixibat-13C6. The proposed synthetic route, leveraging a commercially available 13C-

labeled starting material, offers a feasible pathway for obtaining this important analytical

standard. The detailed purification protocols, combining preparative HPLC and crystallization,

are designed to yield a final product of high purity suitable for demanding bioanalytical

applications. The structured presentation of quantitative data and experimental methodologies
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aims to provide a valuable resource for researchers and scientists in the field of drug
development.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Purification of Odevixibat-13C6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364815#o0devixibat-13c6-synthesis-and-
purification-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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